2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
Overview
Description
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene, also known as FMTCB, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 98 °C and a low vapor pressure. FMTCB has been used as a reagent in organic synthesis, as a solvent, and as a starting material for the production of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is not well understood. However, it is known that the compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and elimination reactions. In addition, it can react with other compounds to form adducts, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
Due to its low vapor pressure and volatility, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene has been found to have little to no effect on human physiology or biochemistry. In laboratory animals, however, it has been found to have some effects, including increased liver weight, increased liver enzyme activity, and increased levels of serum cholesterol.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it has a low vapor pressure and volatility, which makes it suitable for use in a variety of laboratory experiments. The main limitation of using 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is its low reactivity, which can make it difficult to use in certain reactions.
Future Directions
In the future, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene could be used in the synthesis of a variety of new compounds, including pharmaceuticals, dyes, and other organic compounds. It could also be used in the synthesis of nucleosides, nucleotides, and other biologically active compounds. Additionally, it could be used as a reagent in organic synthesis, as a solvent, and as a starting material for the synthesis of other compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene and to develop new methods for its synthesis.
Scientific Research Applications
2-Fluoro-1-methyl-4-(trichloromethoxy)benzene is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, as a solvent, and as a starting material for the synthesis of other compounds. In addition, 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene has been used in the synthesis of nucleosides, nucleotides, and other biologically active compounds.
properties
IUPAC Name |
2-fluoro-1-methyl-4-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3FO/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNDYSKIUZCBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(Cl)(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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